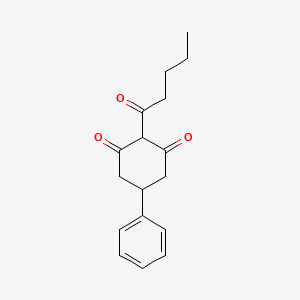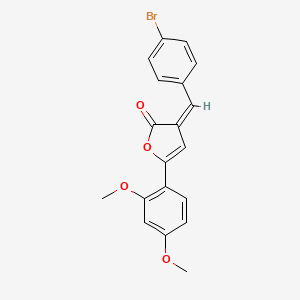
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBDF belongs to the family of chalcones, which are organic compounds that contain both a ketone and an enone group. In
Wirkmechanismus
The exact mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low toxicity in vitro, which allows for higher concentrations to be used in experiments. However, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not very soluble in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the stability of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in different solvents and under different conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One direction is to investigate the potential of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone as a therapeutic agent for various types of cancer. Another direction is to explore the mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in more detail, particularly its interactions with signaling pathways involved in cancer cell growth and survival. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in vivo, which will be important for its future development as a therapeutic agent. Finally, the development of more efficient synthesis methods for 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone will be important for its future use in research.
Synthesemethoden
The synthesis of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then cyclized to form the furanone ring. The yield of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been investigated for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exhibits anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and colon cancer. 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is necessary for tumor growth.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXLKWMBXHBMGR-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
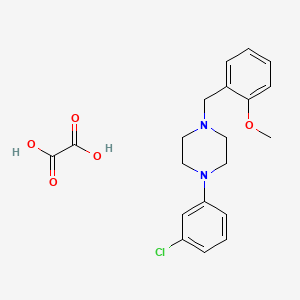
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
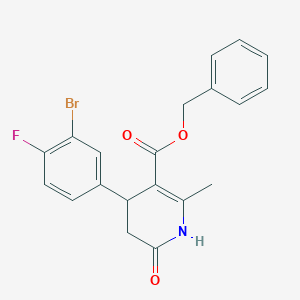
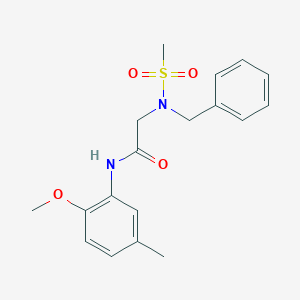
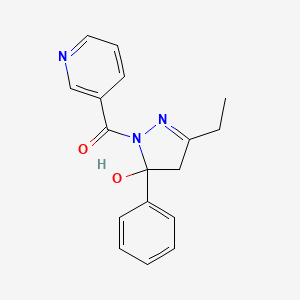
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
